4-Bromo-8-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

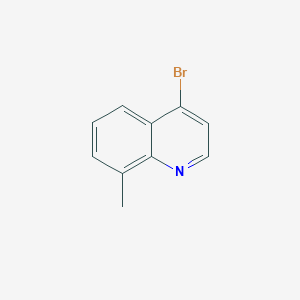

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGLXERCZWXTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653676 | |

| Record name | 4-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-68-0 | |

| Record name | 4-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-8-methylquinoline

<

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-8-methylquinoline, a key heterocyclic building block in synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic protocols, and its significant role as a versatile intermediate for creating complex molecular architectures. The guide emphasizes the compound's reactivity, particularly in palladium-catalyzed cross-coupling reactions, and its application in the development of novel therapeutic agents. Detailed experimental procedures, safety protocols, and spectroscopic data are presented to support researchers, scientists, and drug development professionals in leveraging this compound's full potential.

Core Compound Identification and Properties

This compound is a halogenated quinoline derivative recognized for its utility as a foundational scaffold in organic synthesis. The strategic placement of a bromine atom at the 4-position of the quinoline ring system imparts significant reactivity, making it an invaluable precursor for introducing diverse functional groups.

CAS Number: 36075-68-0[1][2][3]

Molecular Structure:

Physicochemical & Computational Data

The key properties of this compound are summarized in the table below. This data is essential for planning reactions, determining appropriate solvents, and predicting the compound's behavior in various chemical environments.

| Property | Value | Reference(s) |

| CAS Number | 36075-68-0 | [1][2][3] |

| Molecular Formula | C₁₀H₈BrN | [1][2][4] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | |

| Purity | ≥97-99% (Typical) | [1][4] |

| Melting Point | Data not readily available in surveyed literature. | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [1] |

| logP (Predicted) | 3.30572 | [1] |

| SMILES | CC1=C2C(=CC=C1)C(=CC=N2)Br | [1] |

Synthesis of this compound

The most direct and commonly cited synthesis of this compound involves the bromination of the corresponding quinolinol precursor. This transformation is a cornerstone reaction for accessing 4-haloquinolines from readily available hydroxyquinolines.

Synthetic Pathway: From Hydroxyquinoline to Bromoquinoline

The conversion of 8-methylquinolin-4-ol to this compound is typically achieved using a potent brominating agent such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) in a suitable solvent.

-

Causality of Reagent Choice: Phosphorus-based brominating agents are highly effective for this transformation. The mechanism involves the activation of the hydroxyl group by phosphorus, converting it into an excellent leaving group. The bromide ion then acts as a nucleophile, displacing the activated hydroxyl group to yield the desired 4-bromo product. N,N-Dimethylformamide (DMF) is often used as a solvent due to its high boiling point and ability to dissolve the reactants.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug discovery and materials science lies in the reactivity of its carbon-bromine bond. The bromine atom at the 4-position is an excellent leaving group, making the compound a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are fundamental tools in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5] this compound is an ideal substrate for several of these key transformations.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for synthesizing biaryl compounds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynylated quinolines.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating aminoquinoline derivatives.

The ability to selectively functionalize the 4-position allows chemists to rapidly generate diverse libraries of quinoline derivatives from a single, common intermediate.

Caption: Versatility of this compound in synthesis.

Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5] Quinoline derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[5][6][7]

This compound serves as a critical starting material for the synthesis of novel bioactive molecules.[4] By employing the cross-coupling reactions described previously, researchers can systematically modify the quinoline core to optimize its interaction with biological targets, such as protein kinases or enzymes involved in DNA replication.

For example, the synthesis of 4-aminoquinoline derivatives, accessible from this compound, is a well-established strategy for developing anticancer agents. These compounds can function as inhibitors of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Drug discovery workflow using the target compound.

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. While specific peak lists can vary slightly based on solvent and instrumentation, the general features are consistent.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the five aromatic protons on the quinoline ring system, typically in the range of 7.0-9.0 ppm. A characteristic singlet for the methyl group (–CH₃) will appear in the upfield region, likely around 2.5-2.8 ppm. The coupling patterns of the aromatic protons provide definitive structural information.

-

¹³C NMR: The carbon NMR will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will show a characteristic isotopic pattern for the molecular ion peak [M]+ and [M+2]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H stretching of the aromatic ring and methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic core.

Full spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are available for reference in several chemical databases.[8][9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from closely related halogenated quinolines necessitates that it be handled as a hazardous substance.[10]

Hazard Assessment (Inferred)

Based on analogous compounds, this compound should be treated as having the following potential hazards:

-

Acute Toxicity, Oral: May be harmful or toxic if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[10]

-

Acute Aquatic Toxicity: May be toxic to aquatic life.

Recommended Handling Protocol

A self-validating system of protocols must be employed:

-

Engineering Controls: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

-

Body Protection: A standard laboratory coat must be worn.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend storage under an inert atmosphere (e.g., Argon or Nitrogen).

Detailed Experimental Protocol: Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound from 8-methylquinolin-4-ol.

Objective: To synthesize this compound via bromination of 8-methylquinolin-4-ol.

Materials:

-

8-Methylquinolin-4-ol

-

Phosphorus tribromide (PBr₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice-water mixture

-

Sodium hydroxide (NaOH) solution (2 M)

-

Round-bottomed flask (100 mL) with magnetic stir bar

-

Dropping funnel

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add 8-methylquinolin-4-ol (e.g., 500 mg, 3.14 mmol, 1.0 equiv) and anhydrous N,N-dimethylformamide (20 mL). Stir the mixture at room temperature until the solid is suspended.

-

Reagent Addition: Slowly add phosphorus tribromide (1.2 equiv) dropwise to the stirring mixture at room temperature using a dropping funnel. Note: The addition may be exothermic.

-

Reaction: Stir the reaction mixture continuously for 15 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water mixture (100 mL) with vigorous stirring. This will quench any unreacted PBr₃.

-

Neutralization & Precipitation: Adjust the pH of the solution to approximately 10 by the slow addition of a 2 M NaOH solution. The product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the solid cake with cold water to remove any inorganic salts. Dry the product under vacuum to yield this compound as a light yellow solid.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 36075-68-0 | this compound | Tetrahedron [thsci.com]

- 4. This compound - Career Henan Chemical Co. [coreychem.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound(36075-68-0) 1H NMR [m.chemicalbook.com]

- 9. 36075-68-0|this compound|BLD Pharm [bldpharm.com]

- 10. 4-Amino-8-bromo-2-methylquinoline AldrichCPR 288151-51-9 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromo-8-methylquinoline: Properties, Synthesis, and Applications

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with 4-Bromo-8-methylquinoline. This document provides a detailed exploration of its fundamental physical and chemical properties, established synthetic methodologies, and known reactivity. Furthermore, it includes detailed experimental protocols for its characterization and essential safety and handling procedures. The insights within are curated to facilitate its effective utilization as a versatile building block in medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound

This compound is a halogenated derivative of quinoline, a heterocyclic scaffold of paramount importance in the landscape of drug discovery. The quinoline core is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic placement of a bromine atom at the 4-position and a methyl group at the 8-position imparts a unique combination of steric and electronic properties to the molecule.

The bromine substituent is not merely a placeholder; it serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse functionalities, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. Moreover, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its role in modulating ligand-protein interactions. The 8-methyl group, on the other hand, can influence the molecule's conformation and metabolic stability, providing an additional layer of control in the design of drug candidates.

Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in a research and development setting. These properties govern its behavior in both chemical and biological systems.

Core Properties

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| CAS Number | 36075-68-0 |

| Appearance | Off-white to light yellow solid[1] |

| Canonical SMILES | CC1=C2C(=CC=C1)C(=CC=N2)Br |

| InChI Key | IDGLXERCZWXTCV-UHFFFAOYSA-N[1] |

Experimental and Predicted Properties

| Property | Value |

| Melting Point | Data not available for this specific isomer. The related isomer, 2-chloro-3-ethynyl-8-methyl quinoline, has a reported melting point of 109-110 °C[2]. |

| Boiling Point (Predicted) | 313 °C at 760 mmHg[3] |

| Flash Point (Predicted) | 143.1 °C[3] |

| LogP (Predicted) | 3.30572[4] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. Insoluble in water. |

| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon)[1] |

Synthesis and Reactivity

The synthesis of this compound is well-documented, with a common and efficient route proceeding from 8-methyl-4-hydroxyquinoline.

Synthetic Protocol: From 8-Methyl-4-hydroxyquinoline

This protocol outlines a general and high-yielding procedure for the synthesis of this compound.

Experimental Protocol:

-

To a 100 mL round-bottomed flask, add 8-methyl-4-hydroxyquinoline (500 mg, 3.14 mmol, 1.00 equiv) and N,N-dimethylformamide (20 mL).[1]

-

Slowly add phosphorus tribromide (851 mg, 3.14 mmol, 1.20 equiv) dropwise to the stirred solution at room temperature.[1]

-

Continue stirring the reaction mixture for 15 hours at room temperature.[1]

-

Upon completion, quench the reaction by pouring the mixture into an ice-water mixture (100 mL).[1]

-

Adjust the pH of the solution to 10 using a 2 mol/L NaOH solution to precipitate the product.[1]

-

Collect the precipitated solid by filtration. This procedure typically yields around 660 mg (95%) of this compound as a light yellow solid.[1]

Causality Behind Experimental Choices:

-

Phosphorus tribromide (PBr₃): This reagent is a classic and effective choice for the conversion of a hydroxyl group on a heterocyclic ring to a bromide.

-

N,N-dimethylformamide (DMF): DMF serves as a polar aprotic solvent that is suitable for this type of reaction, facilitating the dissolution of the starting material and the progression of the reaction.

-

Aqueous workup with pH adjustment: This step is crucial for neutralizing any remaining acidic reagents and precipitating the final product, which is typically insoluble in aqueous base.

Reactivity and Synthetic Utility

The bromine atom at the 4-position is the focal point of this compound's reactivity, making it a valuable intermediate for the synthesis of more complex molecules.

References

An In-depth Technical Guide to 4-Bromo-8-methylquinoline: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-8-methylquinoline is a halogenated quinoline derivative that serves as a versatile and pivotal building block in modern synthetic and medicinal chemistry. Its unique structural features—a reactive bromine atom at the 4-position and a methyl group at the 8-position on the quinoline scaffold—make it an attractive starting material for the synthesis of a diverse array of complex molecules. The quinoline core itself is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1]

The strategic placement of the bromine atom allows for facile functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the introduction of a wide range of aryl, vinyl, and alkynyl moieties, providing a powerful tool for generating molecular diversity and performing structure-activity relationship (SAR) studies. The methyl group at the 8-position can influence the molecule's steric and electronic properties, potentially enhancing target binding affinity and selectivity of its derivatives. This guide provides a comprehensive overview of the molecular structure, synthesis, and reactivity of this compound, with a focus on its practical application in the development of novel therapeutic agents.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈BrN | [2][3] |

| Molecular Weight | 222.08 g/mol | [2][3] |

| CAS Number | 36075-68-0 | [2] |

| Appearance | Off-white to light yellow solid | [4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Structural Elucidation

The molecular structure of this compound consists of a quinoline ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring. A bromine atom is substituted at the C4 position of the pyridine ring, and a methyl group is attached to the C8 position of the benzene ring.

Caption: 2D structure of this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques.

-

Mass Spectrometry (MS): In electrospray ionization mass spectrometry, this compound exhibits a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The expected [M+H]⁺ peaks are observed at m/z 222 and 224, confirming the molecular weight and the presence of a single bromine atom.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations within the quinoline ring system.

Synthesis of this compound

A reliable and high-yielding synthesis of this compound proceeds from the readily available precursor, 8-methylquinolin-4-ol (also known as 4-hydroxy-8-methylquinoline). The overall synthetic workflow involves two main stages: the construction of the quinoline core followed by the conversion of the hydroxyl group to a bromine atom.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 8-Methylquinolin-4-ol (Precursor)

The Gould-Jacobs reaction is a classic and effective method for synthesizing 4-hydroxyquinolines from anilines. In this case, 2-methylaniline is reacted with diethyl ethoxymethylenemalonate. The reaction proceeds through an initial condensation to form an anilinomethylenemalonate intermediate, followed by a thermal cyclization to construct the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the desired 8-methylquinolin-4-ol.

Part 2: Synthesis of this compound

The conversion of the 4-hydroxy group to a bromine atom is a crucial step. A detailed, self-validating protocol for this transformation is provided below.

Experimental Protocol: Bromination of 8-Methylquinolin-4-ol [4]

-

Reaction Setup: To a 100 mL round-bottomed flask, add 8-methylquinolin-4-ol (500 mg, 3.14 mmol, 1.00 equivalent) and N,N-dimethylformamide (DMF, 20 mL).

-

Causality: DMF is used as a polar aprotic solvent to dissolve the starting material and facilitate the reaction.

-

-

Reagent Addition: While stirring the solution at room temperature, slowly add phosphorus tribromide (PBr₃) (851 mg, 3.14 mmol, 1.20 equivalents) dropwise.

-

Causality: PBr₃ is an effective brominating agent for converting hydroxyl groups to bromides. The slow, dropwise addition is necessary to control the exothermic nature of the reaction.

-

-

Reaction Monitoring: Stir the reaction mixture continuously for 15 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Causality: The extended reaction time ensures the complete conversion of the starting material.

-

-

Work-up and Quenching: Upon completion, carefully quench the reaction by pouring the mixture into an ice-water mixture (100 mL).

-

Causality: This step neutralizes any remaining PBr₃ and precipitates the product.

-

-

pH Adjustment and Isolation: Adjust the pH of the solution to 10 using a 2 mol/L sodium hydroxide (NaOH) solution. This will cause the product to precipitate as a solid.

-

Causality: Basification ensures that the quinoline nitrogen is deprotonated, making the product less soluble in the aqueous medium and facilitating its precipitation.

-

-

Purification: Collect the precipitated solid by filtration, wash with water, and dry to afford this compound as a light yellow solid.

-

Yield: This protocol typically yields around 660 mg of the product, which corresponds to a 95% yield.[4]

-

Chemical Reactivity and Synthetic Applications

The bromine atom at the 4-position of this compound is the key to its synthetic utility. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the context of drug discovery.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This compound can be coupled with a wide variety of aryl and heteroaryl boronic acids to generate 4-aryl-8-methylquinoline derivatives.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 1-5 mol%), and a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol, or DMF). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction: Heat the mixture to a temperature ranging from 80°C to 120°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the 4-position of the quinoline ring, providing access to another class of valuable intermediates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is particularly useful for synthesizing 4-alkynyl-8-methylquinolines, which can be further functionalized or used as key structural motifs in bioactive molecules.

Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and derivatives of this compound are of significant interest for the development of novel therapeutics, particularly as kinase inhibitors and antimicrobial agents.

Kinase Inhibitors for Cancer Therapy

Many quinoline-based compounds have been developed as inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer. For example, the Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and several quinoline derivatives have shown potent inhibitory activity against it.[5][6][7][8] The ability to easily diversify the 4-position of the quinoline ring through cross-coupling reactions makes this compound an ideal starting point for synthesizing libraries of potential kinase inhibitors for screening and optimization. By introducing different aryl or heteroaryl groups, researchers can probe the binding pocket of the target kinase and optimize the compound's potency, selectivity, and pharmacokinetic properties.

Antimicrobial Agents

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of new classes of antibiotics. Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new drug candidates.[1][9][10] The structural modifications enabled by the reactivity of this compound allow for the synthesis of novel quinoline-based compounds with the potential to overcome existing resistance mechanisms. By exploring the chemical space around the quinoline core, researchers can develop compounds that target essential bacterial processes, leading to the discovery of new and effective antibacterial agents.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its well-defined molecular structure, accessible synthesis, and, most importantly, the reactivity of the bromine atom at the 4-position, provide a powerful platform for the creation of complex and diverse molecular architectures. The demonstrated utility of the quinoline scaffold in developing kinase inhibitors and antimicrobial agents underscores the potential of this compound as a key starting material in modern drug discovery programs. The synthetic protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights needed to effectively utilize this compound in their own research and development endeavors.

References

- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-methylquinoline(491-35-0) 13C NMR spectrum [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 8. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Bromo-8-methylquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-8-methylquinoline, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility framework based on the compound's physicochemical properties and comparative analysis with structurally similar molecules. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers to determine precise solubility values in a variety of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for applications in synthesis, purification, formulation, and quality control.

Introduction: The Role of Solubility in the Application of this compound

This compound is a substituted quinoline derivative with significant potential in organic synthesis. The strategic placement of the bromo- and methyl- groups on the quinoline scaffold makes it a versatile building block. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of a wide range of functional groups. The methyl group at the 8-position can influence the molecule's steric and electronic properties, as well as its solubility and reactivity. These features make this compound a valuable precursor for the synthesis of novel bioactive molecules and functional materials, including potential antimicrobial, anticancer, and antimalarial agents, as well as fluorescent probes and organic semiconductors.[1]

A fundamental understanding of the solubility of this compound in organic solvents is paramount for its effective utilization. Solubility dictates the choice of reaction media, influences reaction kinetics and yields, and is a critical factor in downstream processes such as crystallization, purification, and formulation. This guide aims to provide a detailed technical resource on the solubility profile of this compound, empowering researchers to make informed decisions in their experimental design and process development.

Physicochemical Properties and Theoretical Solubility Principles

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 36075-68-0 | [2] |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Appearance | Off-white to light yellow solid | [3] |

| Calculated LogP | 3.32 | [2] |

| Polar Surface Area | 12.89 Ų | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

The relatively high LogP value of 3.32 indicates that this compound is a lipophilic, or nonpolar, compound.[2] Its polar surface area is small, and it possesses a single hydrogen bond acceptor (the nitrogen atom in the quinoline ring) and no hydrogen bond donors.[2] These characteristics suggest that this compound will exhibit limited solubility in polar protic solvents like water and lower alcohols, and will be more soluble in nonpolar and polar aprotic organic solvents.

The dissolution process can be understood through theoretical frameworks such as Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[4][5] A solute is predicted to be soluble in a solvent when their respective Hansen parameters are similar. While the specific HSP values for this compound are not published, we can infer its general behavior. The aromatic quinoline core and the bromine atom will contribute significantly to the dispersion forces, while the nitrogen atom will impart a moderate polar component. The lack of hydrogen bond donors suggests a low δH value.

Another approach to predicting solubility is through Quantitative Structure-Property Relationship (QSPR) models.[2] These models use computational descriptors of a molecule's structure to predict its physical properties, including solubility. While building a specific QSPR model for this compound is beyond the scope of this guide, the principles of QSPR reinforce the importance of the physicochemical properties listed in Table 1 in determining solubility.

Predicted Solubility Profile: A Comparative Analysis

Table 2: Experimental Solubility of 6-bromo-2-methylquinoline at 323.15 K (50°C)[6]

| Solvent | Mole Fraction (x 10⁻²) | Predicted Qualitative Solubility of this compound |

| Toluene | 3.318 | Very Soluble |

| Ethyl Acetate | 2.991 | Very Soluble |

| Acetone | 2.764 | Very Soluble |

| Acetonitrile | 2.528 | Soluble |

| N,N-Dimethylformamide (DMF) | 2.220 | Soluble |

| n-Propanol | 0.914 | Moderately Soluble |

| Isopropanol | 0.812 | Moderately Soluble |

| Ethanol | 0.390 | Sparingly Soluble |

| Methanol | 0.099 | Sparingly Soluble |

| Water | 0.003 | Insoluble |

Disclaimer: The data presented in Table 2 is for the isomer 6-bromo-2-methylquinoline and should be used as a predictive guide only. The actual solubility of this compound may vary.

Based on this comparative data and the physicochemical properties of this compound, we can predict the following solubility behavior:

-

High Solubility: is expected in aromatic solvents like toluene, and in polar aprotic solvents with moderate polarity such as ethyl acetate and acetone.

-

Good to Moderate Solubility: is likely in more polar aprotic solvents like acetonitrile and DMF, and in longer-chain alcohols such as propanol and butanol.

-

Sparingly Soluble to Insoluble: is anticipated in highly polar protic solvents like methanol, ethanol, and water.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines the widely accepted shake-flask method for determining thermodynamic equilibrium solubility.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System and Best Practices

-

Calibration: Ensure the analytical instrument is properly calibrated with a series of known standards of this compound.

-

Controls: Run a blank solvent sample to ensure no interfering peaks are present.

-

Reproducibility: Perform the solubility determination in triplicate for each solvent to assess the precision of the measurement.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to check for any changes in the solid form (polymorphism) during the equilibration process.

Visualizing the Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the physicochemical properties of this compound and its predicted solubility.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water - White Rose Research Online [eprints.whiterose.ac.uk]

safety and handling of 4-Bromo-8-methylquinoline

An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-8-methylquinoline

Section 1: Introduction and Scientific Context

Overview of this compound

This compound is a halogenated quinoline derivative, a class of heterocyclic compounds recognized for its prevalence in medicinal chemistry and materials science.[1][2] Structurally, it is a quinoline ring substituted with a bromine atom at the 4-position and a methyl group at the 8-position. This specific substitution pattern provides a chemically versatile scaffold for further synthetic modifications.[3] The compound typically appears as an off-white to light yellow solid.[4]

Significance in Research and Drug Development

The quinoline core is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents.[1][2] The significance of this compound lies in its utility as a key intermediate in organic synthesis.[3] The bromine atom at the 4-position serves as a reactive handle, enabling a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira.[3] This allows for the strategic introduction of diverse aryl or alkynyl moieties, facilitating the construction of complex molecular architectures.

This reactivity makes it a valuable building block for creating libraries of novel compounds for screening as potential antimicrobial, anticancer, or antimalarial agents.[1][3] The methyl group at the 8-position can influence the compound's solubility, steric profile, and electronic properties, which can be fine-tuned to optimize biological activity and selectivity.[1][3]

Scope of this Guide

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the safe handling, storage, and use of this compound in a laboratory setting. It outlines the compound's physicochemical properties, assesses its potential hazards based on data from structurally related compounds, and provides detailed protocols for routine handling and emergency procedures.

Section 2: Physicochemical and Identity Data

All personnel handling this compound must be familiar with its fundamental properties. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 36075-68-0 | [4][5][6][7] |

| Molecular Formula | C₁₀H₈BrN | [5][6] |

| Molecular Weight | 222.08 g/mol | [4][5][6] |

| Appearance | Off-white to light yellow solid | [4] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | Store under inert gas (Nitrogen or Argon) at 2-8°C or at room temperature. Follow supplier-specific recommendations. | [4][5] |

| SMILES | CC1=C2C(=CC=C1)C(=CC=N2)Br | [5] |

Section 3: Hazard Identification and Risk Assessment

Specific, peer-reviewed toxicological data for this compound is not extensively available. Therefore, this assessment is based on a precautionary principle, inferring hazards from structurally analogous bromoquinoline compounds for which Safety Data Sheets (SDS) are available.[8][9][10]

GHS Classification (Inferred)

The following classification should be adopted until specific data becomes available.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[8][9][10] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[8][9][10] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[9][10] |

Summary of Toxicological Profile

-

Inhalation: Harmful if inhaled. Dust may cause respiratory tract irritation.[9][10]

-

Skin Contact: Harmful in contact with skin. Causes skin irritation.[8][9][10] Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: Causes serious eye irritation.[8][9][10] Contact may result in redness, pain, and blurred vision.

-

Ingestion: Harmful if swallowed.[9]

Reactivity Profile and Incompatible Materials

-

Reactivity: The compound is stable under recommended storage conditions. The bromine atom at the 4-position is susceptible to nucleophilic substitution and is reactive in metal-catalyzed cross-coupling reactions.[3][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][11]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[11][12]

Section 4: Standard Operating Procedures for Safe Handling

A systematic approach is critical to minimize exposure and ensure safety. The following procedures must be implemented.

Engineering Controls

-

All handling of this compound solid, and solutions thereof, must be conducted in a properly functioning chemical fume hood.

-

The work area should be equipped with an eyewash station and a safety shower in close proximity.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant nitrile gloves (minimum 5 mil thickness). Inspect gloves for tears or punctures before use. For extended procedures, consider double-gloving.[9]

-

Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

-

Skin and Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe shoes are worn.

-

Respiratory Protection: If dust is generated outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an appropriate particulate filter is required.

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and waste containers inside the hood.

-

Weighing: Tare the balance with a weigh boat. Carefully transfer the required amount of this compound using a clean spatula, minimizing the generation of dust. Close the primary container immediately after dispensing.

-

Dissolution/Reaction: Add the solid to the reaction vessel inside the fume hood. If making a solution, add the solvent slowly to prevent splashing.

-

Post-Handling: Clean all equipment that came into contact with the chemical. Decontaminate the work surface within the fume hood.

-

Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste container. Remove lab coat and eye protection.

-

Hygiene: Wash hands thoroughly with soap and water after completing the work.[8]

Caption: A standard laboratory workflow for handling this compound.

Section 5: Storage and Disposal

Storage Requirements

-

Procure the compound from a reputable supplier and adhere to the storage conditions specified on the label.[4][5]

-

As a best practice for reactive intermediates, store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]

-

Store in a cool, dry, well-ventilated area designated for hazardous chemicals.[13]

-

Keep away from incompatible materials such as strong oxidizing agents.[8]

-

The storage area should be secured and accessible only to authorized personnel.

Waste Disposal Procedures

-

All waste containing this compound, including contaminated consumables (gloves, weigh boats, paper towels) and excess chemical, must be treated as hazardous waste.[8]

-

Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

-

Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[12]

Section 6: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, call a POISON CENTER or doctor.[8][9] If the person is not breathing, provide artificial respiration.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a POISON CENTER or doctor immediately.[14]

Spill Response Protocol

-

Minor Spill (in fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

-

Carefully sweep or scoop the material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (or any spill outside a fume hood):

-

Evacuate the immediate area and alert all personnel.

-

Restrict access to the area.

-

Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: A decision tree for responding to a this compound spill.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Career Henan Chemical Co. [coreychem.com]

- 4. This compound CAS#: 36075-68-0 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 36075-68-0 | this compound | Tetrahedron [thsci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.fr [fishersci.fr]

- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

- 14. oreqcorp.com [oreqcorp.com]

4-Bromo-8-methylquinoline: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline motif stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide delves into the untapped potential of a specific, yet underexplored derivative: 4-Bromo-8-methylquinoline. While direct biological data on this compound is sparse, a comprehensive analysis of its structural components—the quinoline core, the reactive 4-bromo substituent, and the modulating 8-methyl group—reveals a versatile and promising platform for the development of novel therapeutics. This document provides a forward-looking perspective on its potential applications, grounded in established principles of medicinal chemistry, and furnishes detailed synthetic protocols to empower researchers in their quest for next-generation drug candidates.

The Quinoline Scaffold: A Legacy of Therapeutic Success

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural feature of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] From the pioneering antimalarial quinine to modern anticancer agents, the quinoline scaffold has consistently proven its "druggability."[5][6] Its rigid, planar structure provides an excellent framework for π-stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, contributing to binding affinity.[7]

Quinoline-based drugs have demonstrated efficacy in a wide array of therapeutic areas, including:

-

Infectious Diseases: As antimalarial, antibacterial, and antiviral agents.[3][8]

-

Neurodegenerative Diseases: Exhibiting neuroprotective and antioxidant properties.[9][10]

-

Inflammatory Conditions: Demonstrating anti-inflammatory effects.[4][8]

The versatility of the quinoline scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its pharmacological profile. The strategic placement of various substituents can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.[11]

Deconstructing this compound: A Triumvirate of Functionality

The therapeutic potential of this compound can be inferred by dissecting the individual contributions of its three key structural features.

The Quinoline Core: The Foundation of Bioactivity

As established, the quinoline nucleus provides the fundamental architecture for interaction with a diverse range of biological targets. Its aromatic nature facilitates non-covalent interactions within protein binding pockets, while the heterocyclic nitrogen can engage in crucial hydrogen bonding.

The 4-Bromo Substituent: A Gateway to Chemical Diversity

The bromine atom at the 4-position is the most compelling feature of this scaffold from a medicinal chemistry perspective. It serves as a highly versatile synthetic handle for introducing a wide array of functional groups via transition metal-catalyzed cross-coupling reactions.[8] This capability allows for the rapid generation of extensive chemical libraries for structure-activity relationship (SAR) studies.

The 4-halo substituent makes the 4-position susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are workhorses of modern drug discovery:[12][13]

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids, enabling the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines, leading to the synthesis of 4-aminoquinoline derivatives.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, providing access to alkynyl-substituted quinolines.

These reactions are instrumental in exploring the chemical space around the quinoline core to optimize interactions with a specific biological target.

The 8-Methyl Group: A Modulator of Physicochemical Properties

The methyl group at the 8-position, while seemingly simple, can exert a significant influence on the molecule's overall properties. Its primary roles are likely to be:

-

Increased Lipophilicity: The methyl group enhances the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Steric Influence: The 8-methyl group can introduce steric hindrance that may influence the preferred conformation of the molecule and its binding to a target protein. This can be exploited to enhance selectivity for a particular target.

-

Metabolic Stability: The presence of the methyl group may block a potential site of metabolism, thereby increasing the compound's in vivo half-life.

While an additional methyl group at position 8 has been shown to abolish activity in some 4-substituted quinolines like chloroquine, this is highly context-dependent on the target and the overall structure of the molecule.[11] In other contexts, substitution at the 8-position is a key feature of bioactive compounds, such as in 8-hydroxyquinoline derivatives with neuroprotective and cytoprotective activities.[9][14]

Potential Therapeutic Applications: A Forward Look

Based on the structural analysis, this compound is a promising starting point for the development of novel therapeutics in several key areas.

Oncology: Targeting Kinases and Beyond

The quinoline scaffold is a well-established pharmacophore in oncology, with numerous kinase inhibitors featuring this core structure.[15] The 4-position is particularly important for interaction with the hinge region of many kinases. The ability to introduce diverse substituents at this position via the bromo handle makes this compound an ideal platform for designing novel kinase inhibitors.

A proposed workflow for developing kinase inhibitors from this scaffold is as follows:

Caption: Workflow for Kinase Inhibitor Discovery.

Potential kinase targets for derivatives of this compound include those implicated in various cancers, such as EGFR, VEGFR, and Abl kinase.[16][17]

Neurodegenerative Diseases: A Neuroprotective Scaffold

Several quinoline derivatives, particularly 8-hydroxyquinolines, have demonstrated significant neuroprotective effects through mechanisms such as antioxidant activity and metal chelation.[14][18] The 8-methyl group in this compound may contribute to the lipophilicity required to cross the blood-brain barrier, a critical prerequisite for CNS-acting drugs. The 4-position could be functionalized to introduce moieties known to possess antioxidant or anti-inflammatory properties, leading to multi-target ligands for diseases like Alzheimer's and Parkinson's.[19]

A proposed mechanism for neuroprotection could involve the modulation of oxidative stress pathways:

Caption: Proposed Neuroprotective Mechanism of Action.

Infectious Diseases: A Modern Take on a Classic Pharmacophore

The 4-aminoquinoline scaffold is the basis for the iconic antimalarial drug chloroquine.[20] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarials. This compound provides a template to synthesize novel 4-aminoquinoline derivatives via the Buchwald-Hartwig amination. By varying the amine side chain, it is possible to design compounds that can overcome existing resistance mechanisms. Structure-activity relationship studies have shown that modifications at the 7-position of the quinoline ring can significantly impact antimalarial activity, suggesting that further exploration of substitutions on the core scaffold is a valid strategy.[3][10]

Synthetic Strategies and Methodologies

The successful exploration of this compound's potential hinges on robust and efficient synthetic protocols.

Synthesis of the Core Scaffold: this compound

The most direct route to this compound is from the corresponding 4-hydroxyquinoline precursor.

Step 1: Synthesis of 4-Hydroxy-8-methylquinoline

This can be achieved via a Gould-Jacobs reaction or by dehydrogenation of 4-keto-1,2,3,4-tetrahydro-8-methylquinoline. A common laboratory-scale synthesis involves the cyclization of an appropriate aniline derivative.[2][7]

Step 2: Bromination of 4-Hydroxy-8-methylquinoline

The conversion of the 4-hydroxyl group to a bromine atom is a key transformation.

Experimental Protocol: Synthesis of this compound from 4-Hydroxy-8-methylquinoline [4]

-

To a stirred solution of 4-hydroxy-8-methylquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃) (1.0-1.2 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 30 minutes to several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice water.

-

Basify the aqueous mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The following are representative protocols for the derivatization of the this compound scaffold.

Protocol 1: Suzuki-Miyaura Coupling [13][21]

-

In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the 4-aryl-8-methylquinoline derivative.

Protocol 2: Buchwald-Hartwig Amination [12][22]

-

To an oven-dried reaction tube under an inert atmosphere, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst) (1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand) (2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq).

-

Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.

-

Seal the tube and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, dilute with an appropriate solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 4-amino-8-methylquinoline derivative.

Protocol 3: Sonogashira Coupling [23][24]

-

To a reaction flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%), a copper(I) co-catalyst (e.g., CuI) (2-10 mol%), and the terminal alkyne (1.1-1.5 eq).

-

Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography.

Conclusion and Future Perspectives

This compound represents a largely untapped yet highly promising scaffold for the development of novel therapeutic agents. Its inherent structural features, combining the privileged quinoline core with a versatile synthetic handle at the 4-position and a modulating methyl group at the 8-position, provide a robust platform for generating diverse chemical libraries. The potential applications span across critical areas of unmet medical need, including oncology, neurodegenerative diseases, and infectious diseases.

The synthetic protocols detailed in this guide offer a clear path for researchers to begin exploring the vast chemical space accessible from this scaffold. Future research should focus on the systematic synthesis and biological evaluation of 4-substituted-8-methylquinoline derivatives to elucidate definitive structure-activity relationships and identify lead compounds for further preclinical development. The strategic application of modern drug design principles and high-throughput screening will undoubtedly accelerate the journey of this promising scaffold from a chemical curiosity to a potential life-saving therapeutic.

References

- 1. Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromoquinoline | 3964-04-3 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmacy180.com [pharmacy180.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. Sonogashira Coupling [drugfuture.com]

- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Quinoline Nucleus: A Journey Through a Century of Synthesis and Innovation in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Its prevalence in nature, particularly in antimalarial alkaloids like quinine, spurred over 150 years of intense research into methods for its construction. This guide provides a deep, technical dive into the discovery and evolution of the most pivotal quinoline synthesis methods. We will move beyond a simple recitation of named reactions, instead focusing on the underlying mechanistic principles, the rationale behind experimental design, and the innovative adaptations that have kept these century-old reactions relevant in modern drug development.

The Dawn of Quinoline Synthesis: From Coal Tar to Rational Design

The story of quinoline begins not in a flask, but in the fractional distillation of coal tar in 1834 by Friedlieb Ferdinand Runge. However, it was the structural elucidation of quinine and the burgeoning synthetic dye industry that truly ignited the quest for rational quinoline syntheses. The initial methods were often harsh and low-yielding, but they laid the critical groundwork for the sophisticated techniques employed today.

The Classical Pillars of Quinoline Synthesis

The late 19th and early 20th centuries witnessed the development of several foundational methods that remain the bedrock of quinoline chemistry. Understanding their mechanisms, advantages, and limitations is crucial for any scientist working in this field.

The Skraup Synthesis (1880): A Brute-Force, Yet Effective, Cyclization

Discovered by Zdenko Hans Skraup, this method is arguably the most direct, albeit often severe, approach to quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.

Mechanism and Experimental Rationale:

The Skraup synthesis is a cascade of reactions initiated by the dehydration of glycerol by sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Acrolein Formation: The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol to acrolein. This is a highly exothermic and often difficult-to-control step.

-

Michael Addition: The aniline derivative performs a conjugate (Michael) addition to the acrolein. The acidic medium protonates the carbonyl, activating the double bond for nucleophilic attack.

-

Cyclization and Dehydration: The resulting aldehyde undergoes electrophilic cyclization onto the activated aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

-

Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The nitrobenzene corresponding to the starting aniline often serves as the oxidant, being reduced to aniline in the process.

Figure 1: Conceptual workflow of the Skraup Synthesis.

Trustworthiness and Field Insights:

The primary drawback of the Skraup synthesis is its often violent and exothermic nature, particularly the initial dehydration of glycerol. This lack of control can lead to low yields and the formation of significant tarry byproducts.

-

Expert Tip: To moderate the reaction, boric acid can be added to form a glycerol-borate ester, which dehydrates more gently. Ferrous sulfate (FeSO₄) is also commonly added to smoothest the reaction.

-

Substrate Scope: The reaction is generally limited to electron-rich anilines. Strongly electron-withdrawing groups on the aniline ring can shut down the crucial electrophilic cyclization step.

The Doebner-von Miller Reaction (1881): A More Versatile α,β-Unsaturated Approach

A significant improvement on the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of a wider variety of substituted quinolines. It utilizes α,β-unsaturated aldehydes or ketones, which can be pre-formed or generated in situ from the acid-catalyzed condensation of two carbonyl compounds.

Mechanism and Experimental Rationale:

The core mechanism mirrors the Skraup synthesis but offers greater control over the substitution pattern of the final quinoline product.

-

Carbonyl Condensation (Optional): An acid catalyst (e.g., HCl, ZnCl₂) promotes the aldol condensation of two equivalents of an aldehyde or ketone (e.g., two molecules of acetaldehyde condense to crotonaldehyde).

-

Michael Addition: An aniline reacts with the α,β-unsaturated carbonyl compound.

-

Cyclization & Dehydration: The intermediate undergoes acid-catalyzed cyclization and dehydration.

-

Oxidation: An external oxidant or another molecule of the Schiff base intermediate facilitates the final aromatization.

Table 1: Comparison of Skraup and Doebner-von Miller Syntheses

| Feature | Skraup Synthesis | Doebner-von Miller Reaction |

| Carbonyl Source | Glycerol (forms acrolein in situ) | Pre-formed or in situ α,β-unsaturated aldehydes/ketones |

| Versatility | Limited substitution patterns | Highly versatile, allows for diverse substituents |

| Reaction Conditions | Often harsh, strongly acidic, exothermic | Generally milder, Lewis or Brønsted acid catalysts |

| Control | Difficult to control | More controllable, stepwise introduction of reagents possible |

The Combes Synthesis (1888): Aniline and β-Diketones

The Combes quinoline synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone. This method is particularly useful for synthesizing 2,4-disubstituted quinolines.

Mechanism and Experimental Rationale:

-

Enamine Formation: The aniline first reacts with one of the carbonyl groups of the β-diketone to form a β-amino-α,β-unsaturated ketone (an enaminone).

-

Cyclization and Dehydration: Under strong acid catalysis (e.g., concentrated H₂SO₄), the enaminone undergoes intramolecular electrophilic cyclization onto the aniline ring, followed by a dehydration step to yield the final quinoline product. The protonation of the remaining carbonyl group is the key step that activates the molecule for cyclization.

Figure 2: Key stages of the Combes quinoline synthesis.

Authoritative Insight: The regioselectivity of the initial condensation can be an issue with unsymmetrical β-diketones. The more electrophilic carbonyl group will preferentially react with the aniline. Furthermore, the harsh acidic conditions required for the cyclization step limit the reaction's compatibility with sensitive functional groups.

The Conrad-Limpach-Knorr Syntheses (1886-1887): Building the Pyridinone Ring

These related syntheses are cornerstones for the production of quinolones, which are critical pharmacophores. They involve the reaction of anilines with β-ketoesters. The reaction outcome is dictated by the temperature, a classic example of kinetic versus thermodynamic control.

-

Conrad-Limpach Synthesis (Lower Temp.): At lower temperatures (e.g., room temperature to 100 °C), the aniline attacks the more reactive ketone carbonyl of the β-ketoester. Subsequent thermal cyclization (at ~250 °C) via elimination of ethanol yields a 4-quinolone. This is the thermodynamically controlled pathway.

-

Knorr Synthesis (Higher Temp.): At higher initial temperatures, the reaction favors the formation of an anilide by attack at the ester carbonyl. Acid-catalyzed cyclization then furnishes a 2-quinolone. This is the kinetically controlled pathway.

Table 2: Protocol Summary for Conrad-Limpach Synthesis of 4-Quinolones

| Step | Procedure | Rationale / Causality |

| 1. Condensation | Mix aniline and ethyl acetoacetate (a β-ketoester) with a catalytic amount of acid (e.g., acetic acid). Stir at room temperature for 2-4 hours. | The more nucleophilic aniline attacks the more electrophilic ketone carbonyl. This is the kinetically favored initial addition at low temperatures. |

| 2. Isolation | Remove volatiles under reduced pressure. The crude enaminone ester can often be used directly. | Isolate the intermediate prior to the high-temperature cyclization to ensure the correct reaction pathway. |

| 3. Cyclization | Add the crude enaminone ester to a high-boiling point solvent (e.g., Dowtherm A) pre-heated to 250 °C. Maintain for 15-30 minutes. | The high thermal energy overcomes the activation barrier for the intramolecular cyclization onto the aromatic ring, with concomitant elimination of ethanol to form the stable 4-quinolone. |

| 4. Workup | Cool the reaction mixture and dilute with a solvent like hexane to precipitate the product. Filter and purify by recrystallization. | Standard purification protocol to isolate the solid quinolone product from the high-boiling solvent. |

The Friedländer Synthesis (1882): A Convergent Condensation

The Friedländer synthesis is a highly convergent and atom-economical method that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., acetaldehyde, acetone).

Mechanism and Experimental Rationale:

The reaction is typically catalyzed by a base (e.g., NaOH, piperidine) or an acid.

-

Aldol Condensation: The base deprotonates the α-methylene compound, which then attacks the carbonyl of the 2-aminoaryl aldehyde/ketone.

-

Cyclization/Dehydration: The resulting aldol adduct undergoes intramolecular condensation between the newly formed hydroxyl group and the aniline's amino group, eliminating two molecules of water to form the quinoline ring directly.

Field Insights and Modern Adaptations:

The primary limitation of the classical Friedländer synthesis is the often-required harsh conditions and the potential for self-condensation of the methylene partner. Modern advancements have focused on developing milder, more efficient catalytic systems.

-

Catalytic Systems: Lewis acids (e.g., Sc(OTf)₃, Bi(OTf)₃) and solid-supported acid catalysts have been employed to promote the reaction under milder conditions.

-